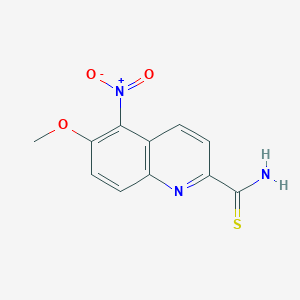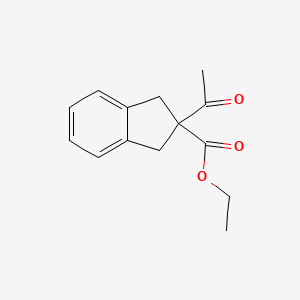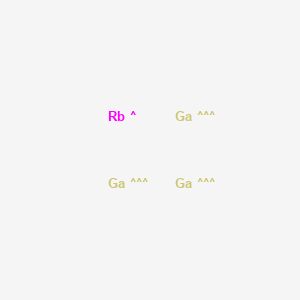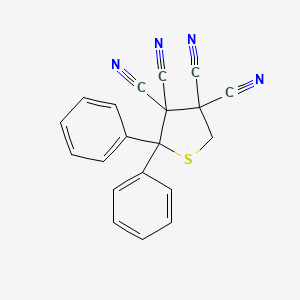
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
作用機序
The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.
2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.
2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.
Uniqueness
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.
特性
CAS番号 |
79999-69-2 |
|---|---|
分子式 |
C20H12N4S |
分子量 |
340.4 g/mol |
IUPAC名 |
2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2 |
InChIキー |
WLLMIPQHXMLJEL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



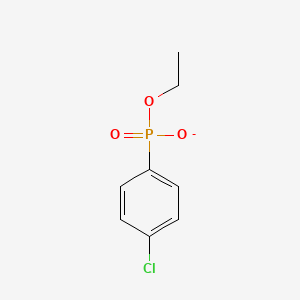


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
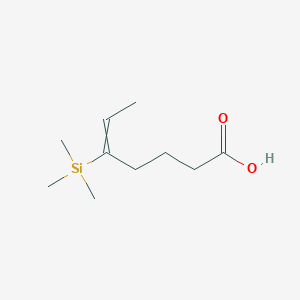
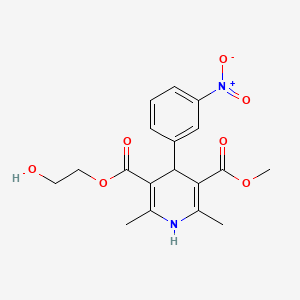

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

